
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research. This compound is a member of the triazole family, which is known for its biological and pharmacological activities. The unique structure of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole makes it an attractive molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the expression of genes involved in cancer cell proliferation, migration, and invasion. It also has anti-inflammatory effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It is also soluble in various solvents, which makes it easy to use in different experimental conditions. However, the compound has some limitations, such as its low bioavailability and poor solubility in water. These limitations can be overcome by modifying the structure of the compound.
Direcciones Futuras
There are several future directions for the research of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole. One direction is to investigate the compound's potential as a therapeutic agent for various diseases. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, the compound's structure can be modified to improve its bioavailability and solubility in water. Finally, the compound's mechanism of action can be further elucidated to fully understand its biological and pharmacological activities.
Conclusion
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole is a promising compound for scientific research. The compound has shown potential as a therapeutic agent for various diseases and has several biochemical and physiological effects. The compound's advantages and limitations for lab experiments have been discussed, and future directions for research have been identified. Further research on this compound has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole involves the reaction of cyclopropanecarbonyl chloride with pyrrolidine followed by the reaction of the resulting compound with sodium azide and methoxymethylamine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole has been extensively studied for its biological and pharmacological activities. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial, antifungal, and antiviral activities.
Propiedades
IUPAC Name |
cyclopropyl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-8-10-6-16(14-13-10)11-4-5-15(7-11)12(17)9-2-3-9/h6,9,11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVIZCHYQJNXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropanecarbonylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)sulfonyl]-1H-indole](/img/structure/B2427305.png)
![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)
![N-[(2,4-difluorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2427307.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)
![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)
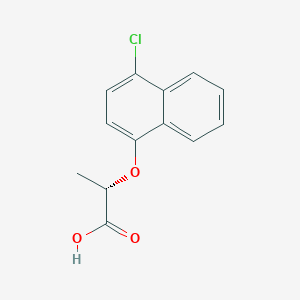
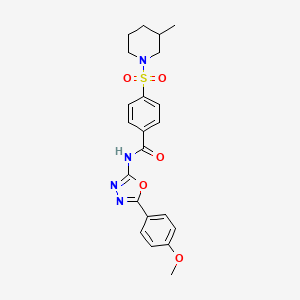

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)
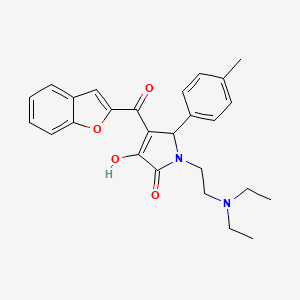
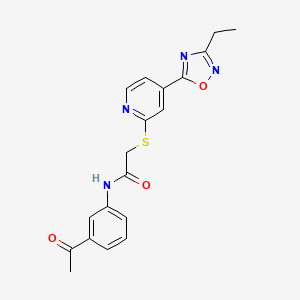
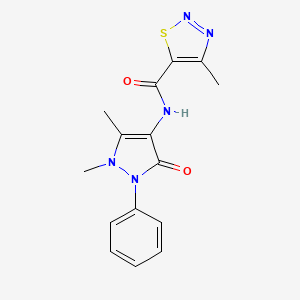
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)
![2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2427327.png)